Triazavirin
Übersicht
Beschreibung
Triazavirin ist ein Guanosinnukleotid-Analogon-Antivirum, das ursprünglich in Russland entwickelt wurde. Es hat sich gegen verschiedene Stämme der Influenza gezeigt, einschließlich Influenza A und B, sowie gegen den H5N1-Stamm . This compound wurde auch auf sein Potenzial untersucht, SARS-CoV-2, das Virus, das für COVID-19 verantwortlich ist, zu bekämpfen .
2. Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schlüsselschritte. Die primäre Syntheseroute umfasst die Alkylierung von Dinatrium-3-methylthio-1,2,4-triazolyl-5-diazoniumsalz mit Methyliodid . Eine andere Methode beinhaltet die Verwendung von α-Nitroestern, wie z. B. Nitroacetat, als synthetische Äquivalente des C-C-Bausteins, das die Nitrogruppe trägt . Industrielle Produktionsmethoden folgen typischerweise diesen Syntheserouten, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Triazavirin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung von Nukleotidanalogen und ihren Wechselwirkungen verwendet.
Biologie: this compound wird verwendet, um virale Replikationsmechanismen und die Auswirkungen von antiviralen Mitteln zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der RNA-Synthese. Als Guanosinnukleotid-Analogon interferiert es mit der Replikation der viralen RNA und reduziert so den Schweregrad und das Fortschreiten von Virusinfektionen . Zu den molekularen Zielen und Signalwegen, die beteiligt sind, gehören die virale RNA-Polymerase und andere virale Replikationsmaschinerie .
Wirkmechanismus
- Its primary targets are RNA-containing viruses, including influenza A and B strains, as well as the H5N1 strain .
- Specifically, it interferes with RNA synthesis, disrupting the virus’s ability to replicate and propagate .
- Absorption :
- Volume of Distribution :
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Triazavirin plays a crucial role in biochemical reactions by inhibiting the synthesis of viral ribonucleic acid (RNA). It interacts with viral RNA-dependent RNA polymerase, preventing the replication of viral genomic fragments . This interaction is essential for its antiviral activity, as it disrupts the viral replication process. Additionally, this compound has been shown to interact with various viral proteins, further inhibiting viral replication .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to reduce viral load in lung tissue by threefold, as measured by polymerase chain reaction (PCR) analysis . This compound influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This inhibition of viral replication helps in reducing the severity of viral infections and associated complications .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a guanosine nucleotide analog. It inhibits RNA synthesis by incorporating itself into the viral RNA, leading to premature termination of the RNA chain . This inhibition prevents the virus from replicating its genetic material, thereby halting the infection process. This compound’s binding interactions with viral RNA-dependent RNA polymerase and other viral proteins are critical for its antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug has shown stability and efficacy in reducing viral load over a period of seven days . Long-term studies have indicated that this compound maintains its antiviral activity without significant degradation, making it a reliable option for extended antiviral therapy . Additionally, no viral RNA was detected in the lungs of animals treated with this compound, indicating its sustained effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound result in more significant reductions in viral load . At very high doses, some toxic or adverse effects have been observed, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have also been noted, where a minimum effective dose is required to achieve antiviral activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors that facilitate its antiviral activity. The drug undergoes metabolic transformations that enhance its bioavailability and effectiveness . These metabolic pathways are crucial for the drug’s pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to have a high volume of distribution, indicating its widespread distribution in the body . The drug interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . This distribution is essential for its antiviral activity, as it ensures that the drug reaches the sites of viral replication .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The drug is directed to specific compartments or organelles within the cell, where it exerts its antiviral effects . Post-translational modifications and targeting signals help in directing this compound to these specific locations, enhancing its efficacy in inhibiting viral replication .
Vorbereitungsmethoden
The synthesis of Triazavirin involves several key steps. The primary synthetic route includes the alkylation of disodium 3-methylthio-1,2,4-triazolyl-5-diazonium salt with methyl iodide . Another method involves the use of α-nitroesters, such as nitroacetate, as synthetic equivalents of the C-C building block bearing the nitro group . Industrial production methods typically follow these synthetic routes, ensuring the compound’s purity and efficacy.
Analyse Chemischer Reaktionen
Triazavirin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Triazavirin ist im Vergleich zu anderen antiviralen Verbindungen einzigartig aufgrund seiner breiten antiviralen Aktivität und seiner geringen akuten Toxizität . Ähnliche Verbindungen umfassen:
Ribavirin: Ein weiteres Guanosinnukleotid-Analogon, das zur Behandlung verschiedener Virusinfektionen eingesetzt wird.
Favipiravir: Ein Pyrazincarboxamid-Derivat mit antiviralen Eigenschaften.
Remdesivir: Ein Nukleotid-Analogon, das zur Behandlung von COVID-19 eingesetzt wird.
This compound zeichnet sich durch seine Wirksamkeit gegen eine Vielzahl von Viren und sein gut verträgliches Profil aus .
Biologische Aktivität
Triazavirin (TZV) is a novel antiviral compound that has garnered attention for its broad-spectrum antiviral activity, particularly against various viral infections, including influenza and SARS-CoV-2. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound exhibits its antiviral effects primarily through several biochemical pathways:
- Inhibition of Viral Proteins : TZV targets hemagglutinin, a viral protein critical for the influenza virus's life cycle. It is believed to inhibit protein disulfide-isomerase, disrupting disulfide bond formation and leading to the misfolding of viral proteins .
- Formation of Stable Salts : The ability of this compound to form stable salts with alkali metals allows for structural modifications that enhance its antiviral properties. Alkylation reactions can produce non-natural nucleoside analogues with significant antiviral activity .
- Oxidative Metabolism : Studies have shown that this compound undergoes oxidation, leading to the formation of sulfoxides and sulfones, which may also contribute to its antiviral efficacy .
Efficacy in Clinical Trials
Recent clinical studies have demonstrated the effectiveness of this compound in treating viral infections:
- COVID-19 Treatment : A randomized controlled trial compared the efficacy of this compound with oseltamivir in COVID-19 patients. Results indicated that patients treated with TZV experienced a shorter hospital stay (6.1 days) compared to those receiving oseltamivir (8.4 days). Additionally, 37.5% of the TZV group showed improvement in chest pneumonia symptoms, whereas none in the oseltamivir group did .
- Acute Respiratory Viral Infections : In a comparative study against umifenovir, this compound demonstrated superior efficacy in reducing recovery time and alleviating symptoms such as fever and headache. The use of TZV resulted in fewer complications compared to umifenovir .
Summary of Key Findings
The following table summarizes key findings from various studies on this compound's biological activity:
Case Studies
- COVID-19 Management : In a pilot study involving 80 patients, those treated with this compound had a statistically significant reduction in the duration of clinical symptoms compared to those treated with standard antiviral therapy (oseltamivir). The study highlighted a reduction in the incidence of severe symptoms such as dyspnea and cough among TZV recipients .
- Influenza Treatment : A phase II clinical trial indicated that this compound significantly shortened the duration of main influenza symptoms such as fever and respiratory distress, showcasing its potential as a first-line treatment for influenza viruses .
Eigenschaften
Key on ui mechanism of action |
Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. |
---|---|
CAS-Nummer |
928659-17-0 |
Molekularformel |
C5H6N6NaO4S |
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate |
InChI |
InChI=1S/C5H4N6O3S.Na.H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;/h1H3,(H,6,8,9);;1H2 |
InChI-Schlüssel |
XADHWMBJEDRDPD-UHFFFAOYSA-N |
SMILES |
CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+] |
Kanonische SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.[Na] |
Piktogramme |
Irritant |
Synonyme |
triazavirin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action of Triazavirin?
A1: this compound is a synthetic analogue of guanine and acts as a nucleoside analogue. While its exact mechanism is still under investigation, research suggests it acts as a viral RNA polymerase inhibitor, interfering with the replication of viral RNA. [, ]
Q2: How does this compound's mechanism of action differ from neuraminidase inhibitors like Oseltamivir?
A2: Unlike neuraminidase inhibitors that target viral release, this compound directly targets viral RNA synthesis, inhibiting the production of new viral particles within infected cells. [, ]
Q3: Which viruses have been shown to be susceptible to this compound in experimental settings?
A3: this compound has shown activity against a range of viruses in vitro and in vivo, including Influenza A and B viruses, Tick-borne Encephalitis Virus, West Nile Virus, Rift Valley Fever Virus, and Herpes viruses. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C5H4N6O3S and a molecular weight of 232.21 g/mol. [, ]
Q5: What are the key structural features of this compound?
A5: this compound features a triazolo[5,1-c][1,2,4]triazin-7-one core structure, a methylthio group, and a nitro group. These structural elements contribute to its physicochemical properties and biological activity. []
Q6: Is there information available on this compound's material compatibility or catalytic properties?
A6: The provided research focuses on this compound's antiviral activity and pharmacological profile. Information regarding material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in detail within these studies.
Q7: Have computational methods been used to study this compound?
A7: Yes, computational studies like molecular docking have been employed to investigate this compound's potential interactions with viral proteins, specifically in the context of SARS-CoV-2. [, , ]
Q8: Has the structure-activity relationship of this compound and its analogues been investigated?
A8: While the provided research primarily focuses on this compound itself, some studies delve into the synthetic approaches for this compound and its analogues. [] Investigating the impact of structural modifications on antiviral activity, potency, and selectivity is crucial for developing potentially more effective derivatives.
Q9: What is known about the stability of this compound under various conditions?
A9: One study analyzed the stability of a chitosan-coated liposomal formulation of this compound, demonstrating extended colloidal stability for up to 3 months. [] This highlights the importance of formulation strategies in enhancing drug stability.
Q10: What is the bioavailability of this compound?
A10: A study comparing the pharmacokinetics of this compound, levofloxacin, and their conjugate in rats indicated that the conjugate exhibited higher relative bioavailability and a lower elimination rate compared to this compound alone. [] This suggests the potential for improving this compound's pharmacokinetic properties through targeted formulation strategies.
Q11: What in vitro models have been used to study this compound's antiviral activity?
A11: Researchers have employed various cell lines, including MDCK, SKEV, and Vero cells, to assess this compound's antiviral effects against influenza viruses, tick-borne encephalitis virus, and Chikungunya virus. [, , ]
Q12: What in vivo models have been used to study this compound's efficacy?
A12: Studies have utilized albino mice to investigate this compound's therapeutic efficacy against influenza A (H5N1), Forest-Spring Encephalitis, and to determine toxicity. [, , ] Syrian hamsters were used to evaluate its activity against SARS-CoV-2 infection. []
Q13: Have there been any clinical trials conducted with this compound?
A13: Yes, several clinical trials have been conducted to evaluate this compound's efficacy and safety in patients with influenza. [, , ] A clinical trial investigating its use in treating COVID-19 was registered in China. []
Q14: Are there known resistance mechanisms to this compound?
A14: The provided research predominantly focuses on this compound's efficacy and does not delve into specific resistance mechanisms. Investigating potential resistance development is crucial for any antiviral drug.
Q15: What preclinical studies have been conducted to evaluate the safety of this compound?
A15: Studies in albino mice assessed the acute and chronic toxicity of this compound, determining the maximum tolerable dose and evaluating its effects on hematological, biochemical, and immunological parameters. [, ]
Q16: What analytical methods have been used to characterize and quantify this compound?
A16: High-performance liquid chromatography (HPLC) with various detection methods, including diode array detection, has been utilized to determine this compound levels in pharmaceutical formulations and biological samples. [, ] Spectrophotometry has also been employed for its quantification in aqueous solutions. []
Q17: How does this compound compare to other antiviral drugs like Oseltamivir or Ribavirin?
A17: this compound, Oseltamivir, and Ribavirin are all antiviral drugs but have different mechanisms of action. this compound directly targets viral RNA synthesis, while Oseltamivir inhibits viral release. [, ] Ribavirin, a nucleoside analogue like this compound, has a broader spectrum of activity but is associated with more side effects. [, ] Clinical trials comparing this compound to Oseltamivir in influenza treatment have shown generally comparable results, although some studies suggest potential advantages for this compound in specific aspects like symptom relief. []
Q18: When was this compound first developed and introduced as an antiviral drug?
A18: this compound was developed in Russia and introduced to the pharmaceutical market in 2014 as an anti-influenza drug. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.